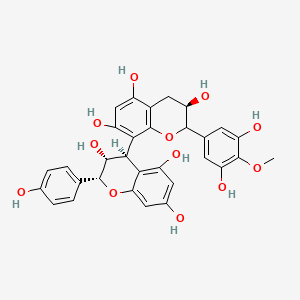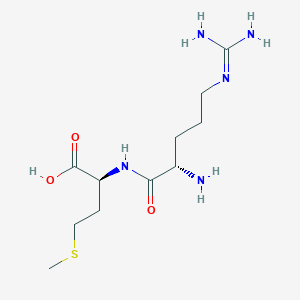
Procyanidin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is naturally found in various plants, including grape seeds, wine, barley, malt, beer, Betula species, Pinus radiata, Potentilla viscosa, Salix caprea, and Cryptomeria japonica . Procyanidin C2 is known for its potent antioxidant properties and has been studied for its potential health benefits and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through a stereoselective synthesis of benzylated catechin trimer under intermolecular condensation. This process involves using equimolar amounts of dimeric catechin nucleophile and monomeric catechin electrophile, catalyzed by silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds and other plant materials. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Condensation: Condensation reactions involve the formation of new bonds between this compound and other molecules, often catalyzed by acids or bases.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as complex condensation products with other phenolic compounds .
Applications De Recherche Scientifique
Procyanidin C2 has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic formulations to prevent oxidation and extend shelf life .
Biology:
- Studied for its potential to modulate immune responses by increasing tumor necrosis factor-alpha (TNF-α) secretion in macrophages .
Medicine:
- Investigated for its therapeutic potential in treating androgenic alopecia by promoting hair growth when applied topically .
- Explored for its anti-inflammatory, antibacterial, and anti-tumor properties, making it a candidate for treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, tumors, and obesity .
Industry:
Mécanisme D'action
Procyanidin C2 exerts its effects through multiple mechanisms:
Antioxidant Activity:
- This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress .
Immune Modulation:
- It modulates the immune response by increasing the secretion of tumor necrosis factor-alpha (TNF-α) and enhancing the activity of macrophages .
Gut Microbiota Regulation:
Comparaison Avec Des Composés Similaires
Procyanidin C2 is part of a larger family of procyanidins, which include various oligomeric and polymeric forms. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant and anti-inflammatory properties.
Procyanidin B2: Another dimeric procyanidin known for its potential health benefits, including anti-inflammatory and anti-tumor activities.
Procyanidin A2: An A-type procyanidin with unique interflavanoid bonds, exhibiting strong antioxidant properties.
Uniqueness of this compound: this compound is unique due to its trimeric structure, which provides distinct biological activities and higher potency compared to its dimeric counterparts. Its ability to modulate immune responses and promote hair growth sets it apart from other procyanidins .
Propriétés
Numéro CAS |
37064-31-6 |
|---|---|
Formule moléculaire |
C45H38O18 |
Poids moléculaire |
866.8 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
Clé InChI |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)

